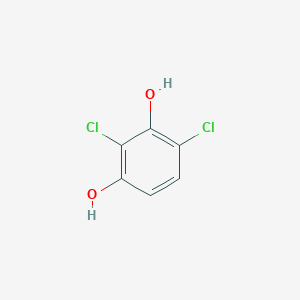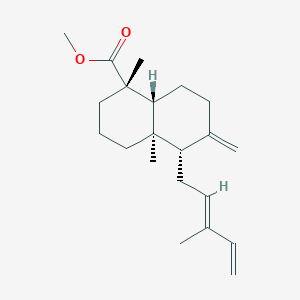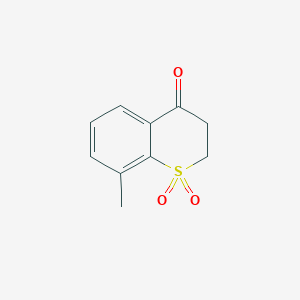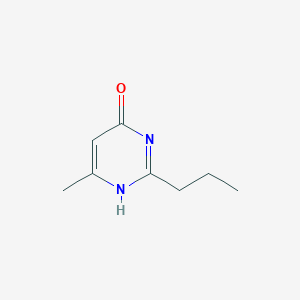
6-Methyl-2-propyl-4(1H)-pyrimidinone
Descripción general
Descripción
6-Methyl-2-propyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as MPP, this compound is a pyrimidinone derivative that has been synthesized using various methods. Its unique structure and properties have made it an attractive candidate for further study.
Aplicaciones Científicas De Investigación
Molecular Structure and Computational Study
The structure of pyrimidinone derivatives, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, has been a subject of research due to their chemical properties. A study by (Craciun, Custelcean, & Mager, 1999) utilized X-ray crystallography and quantum-chemical calculations to examine the molecular structure of similar compounds. This study aids in understanding the chemical characteristics and potential applications of pyrimidinones.
Dimerization and Hydrogen Bonding
Pyrimidinone compounds exhibit unique behavior in terms of dimerization and hydrogen bonding. (Beijer et al., 1998) researched 6-Methyl-2-butylureidopyrimidone and its ability to form dimers through hydrogen bonding, highlighting the potential for using these compounds in the development of supramolecular structures.
Photokinetics in Various Solvents
The photokinetic behavior of pyrimidinone compounds, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, changes significantly based on the solvent used. (Ryseck et al., 2013) demonstrated how solvents like water and methanol affect the photophysical and photochemical properties of these compounds, which is crucial for their application in photochemistry.
Photodamage Mechanisms
Research by (Micheel et al., 2015) focused on the ability of pyrimidinone derivatives to abstract hydrogen atoms from various substances, an important aspect in understanding their role in DNA photodamage and potential applications in phototherapy or DNA research.
Synthesis and Structural Insights
The synthesis of novel pyrimidinone compounds is a key area of research. (Craciun, Kovacs, Crăciun, & Mager, 1998) described the synthesis of novel pyrimidinones and discussed their molecular structures and tautomerism. This research contributes to the development of new pharmaceuticals and agrochemicals.
Solvent Impact on Photokinetics
A study by (Ryseck et al., 2013) found that the photokinetics of pyrimidinone derivatives are heavily influenced by the solvent, affecting their stability and reactivity in different environments.
Propiedades
IUPAC Name |
4-methyl-2-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZIIXXSCQMSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342256 | |
| Record name | 6-methyl-2-propylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-propyl-4(1H)-pyrimidinone | |
CAS RN |
16858-16-5 | |
| Record name | 6-methyl-2-propylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



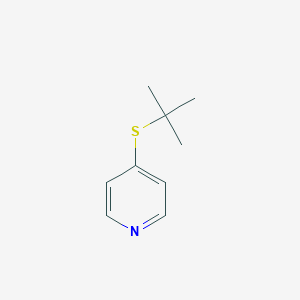

![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
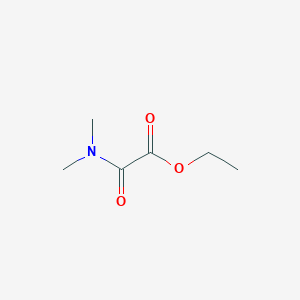
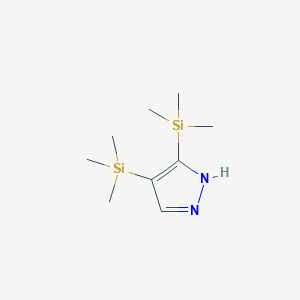

![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
